methyl 4-[({4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]phenyl ether
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Overview
Description
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Triazole refers to either one of a pair of isomeric chemical compounds with molecular formula C2H3N3, having a five-membered ring of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
The synthesis of these compounds often involves the reaction of 1,3-dicarbonyl compounds with hydrazine or phenylhydrazine . Pyrrole can be synthesized through the Paal-Knorr Synthesis .Molecular Structure Analysis
The molecular structure of these compounds involves a five-membered ring, which can have various substituents. The exact structure would depend on the specific substituents in the compound .Chemical Reactions Analysis
These compounds can undergo various chemical reactions, often involving the nitrogen atoms or any substituents present. For example, pyrrole can be nitrated by nitric acid .Physical and Chemical Properties Analysis
These compounds are generally colorless liquids or solids at room temperature. They are often soluble in organic solvents and have relatively low melting and boiling points .Scientific Research Applications
1. Chemical Reactions and Transformations
Research on similar compounds indicates a focus on their chemical reactions and transformations. For instance, Vasin et al. (2014) explored the thermal, acid-catalyzed, and photolytic transformations of spirocyclic 3H-pyrazoles, highlighting the potential for complex chemical transformations involving compounds with a similar structure to methyl 4-[({4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]phenyl ether (Vasin, V., Masterova, Y. Y., Razin, V. V., & Somov, N., 2014).
2. Polymerization Studies
Compounds with similar structures have been investigated for their potential in polymerization. Mallakpour et al. (1998) described the polymerization of 1-Methyl-2,5-bis[1-(4-phenylurazolyl)] pyrrole, which is structurally related, illustrating the compound's applicability in creating novel polymers (Mallakpour, S., Karami-Dezcho, B., & Sheikholeslami, B., 1998).
3. Synthesis of Nitrogen-Heterocycles
The synthesis of nitrogen-heterocycles, which are crucial in various pharmaceutical applications, is another area of study. Ito et al. (1983) reported on the synthesis of 1-Methyl-3-phenyl-1H-1,2,4-triazoles and -pyrazoles, showcasing the compound's relevance in the synthesis of complex nitrogen-containing rings (Ito, S., Tanaka, Y., Kakehi, A., Fukuyama, T., Osawa, N., & Sayo, N., 1983).
4. Crystal Structure Analysis
Compounds like this compound are also studied for their crystal structures. Liu et al. (2005) examined the crystal structure of a similar compound, providing insights into its molecular conformation and potential applications in materials science (Liu, L., Ji, Y., Jia, D., Liu, G., & Yu, K., 2005).
5. Antimicrobial Activity
Exploration of antimicrobial properties is also a significant area of research. Hu et al. (2006) synthesized and evaluated the antibacterial activity of pyridyl polyheterocyclic oxime-ether Schiff bases containing s-triazole and oxadiazole subunits, similar in structure to the compound , for potential antibacterial applications (Hu, G., Li, S., & Huang, W., 2006).
6. Electropolymerization Studies
The potential for electropolymerization using compounds with similar structures has been investigated. Schneider et al. (2017) studied self-assembled monolayers of aromatic pyrrole derivatives, including methyl groups, for electropolymerization, indicating the relevance of such compounds in advanced materials engineering (Schneider, S., Füser, M., Bolte, M., & Terfort, A., 2017).
Mechanism of Action
Pyrazoles
This compound contains a pyrazole ring, which is a prominent structural motif found in numerous pharmaceutically active compounds . Pyrazoles and their derivatives possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methylsulfanyl]-4-phenyl-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N6OS/c1-36-25-16-14-22(15-17-25)21-37-29-32-31-27(34(29)23-10-4-2-5-11-23)26-20-30-35(24-12-6-3-7-13-24)28(26)33-18-8-9-19-33/h2-20H,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEXMDIIIHVWRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=C(N(N=C4)C5=CC=CC=C5)N6C=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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